Biphasic Elimination Kinetics of N4-Acetylsulfamerazine Versus Monophasic Elimination of Parent Sulfamerazine in Human Acetylator Phenotypes
N4-Acetylsulfamerazine exhibits biphasic elimination kinetics in humans, whereas the parent compound sulfamerazine is eliminated monophasically. In 'fast' acetylators, N4-acetylsulfamerazine elimination is characterized by half-lives of 5 h and 12 h, while sulfamerazine shows a single half-life of 12 h. In 'slow' acetylators, N4-acetylsulfamerazine half-lives are 5 h and 24 h, compared to sulfamerazine's 24 h single half-life [1].
| Evidence Dimension | Elimination half-life (t½) in humans |
|---|---|
| Target Compound Data | Biphasic: t½₁ = 5 h, t½₂ = 12 h (fast acetylators); t½₁ = 5 h, t½₂ = 24 h (slow acetylators) |
| Comparator Or Baseline | Sulfamerazine: t½ = 12 h (fast acetylators); t½ = 24 h (slow acetylators) |
| Quantified Difference | N4-Acetylsulfamerazine exhibits an additional rapid initial elimination phase (t½₁ = 5 h) not observed with sulfamerazine |
| Conditions | Human subjects (n=15), oral administration, plasma concentration-time profiling |
Why This Matters
Procurement of authentic N4-acetylsulfamerazine reference standard is essential for accurate pharmacokinetic modeling and metabolite quantification in acetylator phenotyping studies.
- [1] Vree TB, Hekster CA, Baakman M, Janssen T, Oosterbaan M, Termond E, Tijhuis M. Pharmacokinetics, acetylation-deacetylation, renal clearance, and protein binding of sulphamerazine, N4-acetylsulphamerazine, and N4-trideuteroacetylsulphamerazine in 'fast' and 'slow' acetylators. Biopharm Drug Dispos. 1983;4(3):271-91. PMID: 6626702. View Source
